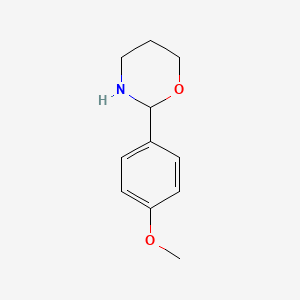
2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- can be achieved through various methods. One common approach involves the Mannich-type condensation-cyclization reaction. This method typically uses formaldehyde and appropriate primary amines as reactants . Another promising approach involves the Rh(II)-catalyzed reaction of 2-carbonyl-substituted 2H-azirines and diazocarbonyl compounds, which introduces electron-withdrawing groups at the 2-position of the oxazine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions and scalable processes, are likely applicable. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups attached to the oxazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like titanium tetrachloride for demethylation reactions , and reducing agents for the reduction of oxazine derivatives. Substitution reactions often involve nucleophiles that can replace existing functional groups on the oxazine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of phenylhydrazone derivatives can lead to the formation of oxazine-dione derivatives .
Scientific Research Applications
2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, oxazine derivatives exhibit potential biological and pharmacological activities, such as anti-tumor, antibacterial, and anti-HIV properties . Additionally, oxazine compounds are used in the development of fluorescent dyes and pigments .
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, certain oxazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and causing a loss in mitochondrial membrane potential . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- include other oxazine derivatives such as morpholine (tetrahydro-1,4-oxazine) and benzoxazines . These compounds share the oxazine ring structure but differ in their substituents and specific chemical properties.
Uniqueness: The uniqueness of 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- lies in its methoxyphenyl group, which imparts distinct chemical reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject of scientific research.
Properties
CAS No. |
109086-77-3 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3-oxazinane |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-3-9(4-6-10)11-12-7-2-8-14-11/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
CATPMMKKMWYOSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


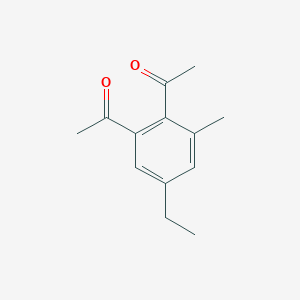
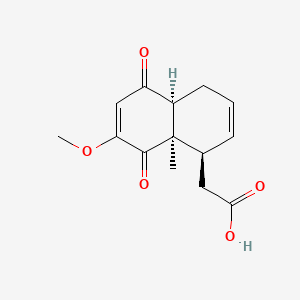
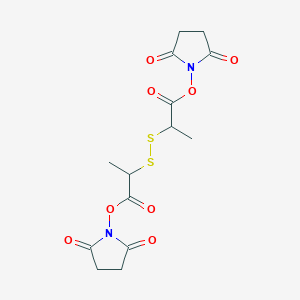
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
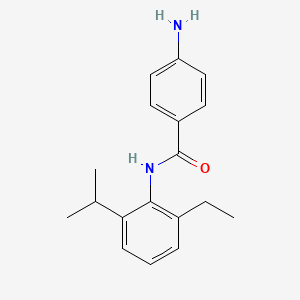
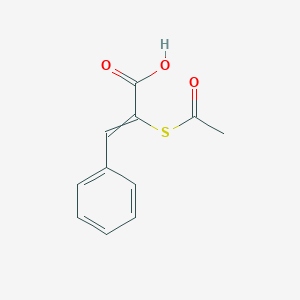
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
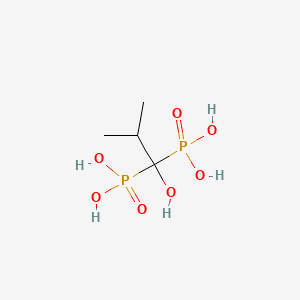
![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
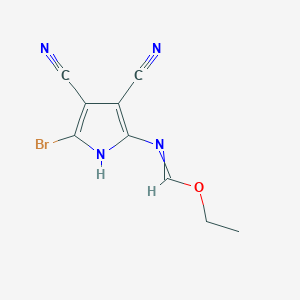
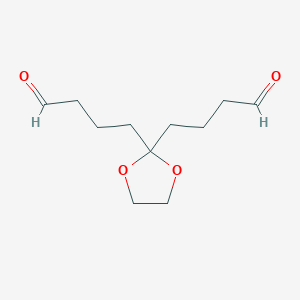

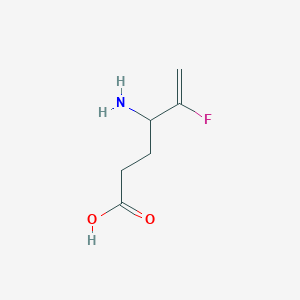
![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
